molecular formula C5H9BrO B140032 1-Bromo-3-methyl-2-butanone CAS No. 19967-55-6

1-Bromo-3-methyl-2-butanone

Cat. No. B140032
M. Wt: 165.03 g/mol
InChI Key: NNTPEAXKKUPBHQ-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

The same operation as in Example (15b) was performed using 1-bromo-3-methylbutan-2-one obtained in Example (35a) (3.94 g, 23.9 mmol) and potassium phthalimide (4.4 g, 23.8 mmol), to obtain 4.08 g of the title compound as a white solid (74%).
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[C:8]1(=[O:18])[NH:12][C:11](=[O:13])[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12.[K]>>[CH3:5][CH:4]([CH3:6])[C:3](=[O:7])[CH2:2][N:12]1[C:8](=[O:18])[C:9]2[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11]1=[O:13] |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
3.94 g
Type
reactant
Smiles
BrCC(C(C)C)=O
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(CN1C(C2=CC=CC=C2C1=O)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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